

CAS number 119347-91-0 scientific literature

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An In-depth Technical Guide to the Scientific Literature on CAS Number 119347-91-0 (WAY-100635)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound identified by CAS number 119347-91-0 is most prominently known as WAY-100635. Its chemical name is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide.[1][2] WAY-100635 is a highly potent and selective antagonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor.[2][3] It is distinguished in the literature as a "silent" antagonist, indicating that it blocks the receptor without possessing any intrinsic agonist activity.[1][4] This characteristic, combined with its high selectivity, has made WAY-100635 an invaluable tool in neuropharmacology for elucidating the physiological and behavioral roles of the 5-HT1A receptor.[2] Furthermore, its carbon-11 labeled isotopologue, [11C]WAY-100635, is a widely used radioligand in Positron Emission Tomography (PET) imaging to quantify 5-HT1A receptors in the living brain.[4][5]

While the CAS number has been occasionally associated with **Ono-3805**, a 5-alpha-reductase inhibitor, the overwhelming body of scientific literature and pharmacological data is linked to WAY-100635.[6][7][8]

Pharmacological Profile and Quantitative Data

WAY-100635 exhibits high affinity and selectivity for the 5-HT1A receptor. It is reported to be over 100-fold more selective for the 5-HT1A site compared to other serotonin receptor subtypes



and various other central nervous system receptors.[1][2] In addition to its primary antagonist activity at 5-HT1A receptors, it also functions as a potent agonist at the dopamine D₄ receptor. [3]

Table 1: Receptor Binding Affinity and Potency of WAY-100635



Parameter	Receptor/Assa y	Value	Species	Reference
IC50	5-HT1A (Displacement of [³H]8-OH-DPAT)	1.35 nM	Rat	[1]
IC50	5-HT1A	0.91 nM	-	[3]
pIC ₅₀	5-HT1A	8.87	Rat	[2][3]
pIC ₅₀	α1-adrenergic	6.6	-	[3]
Ki	5-HT1A	0.39 nM	-	[3]
Apparent pA ₂	5-HT1A (vs. 5- CT in guinea-pig ileum)	9.71	Guinea Pig	[2][3]
Binding Affinity	Dopamine D₂L Receptor	940 nM	-	[3]
Binding Affinity	Dopamine D₃ Receptor	370 nM	-	[3]
Binding Affinity	Dopamine D _{4.2} Receptor	16 nM	-	[3]
Ke	Dopamine D _{4.2} Receptor ([³H]WAY- 100635)	2.4 nM	-	[3]
EC50	Dopamine D _{4.4} Receptor (Agonist activity)	9.7 nM	Human	[3]

Table 2: In Vivo Activity of WAY-100635



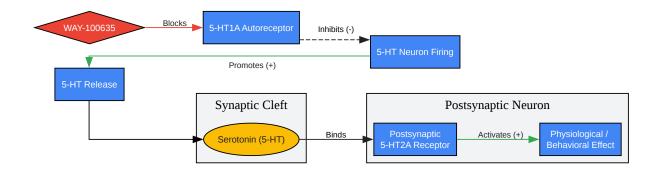
Model / Effect	Value (Dose)	Species	Reference
Antagonism of 8-OH- DPAT-induced behavioral syndrome	ID ₅₀ = 0.01 mg/kg s.c.	Guinea Pig	[2]
Antagonism of 8-OH- DPAT-induced hypothermia	ID ₅₀ = 0.01 mg/kg s.c.	Mouse, Rat	[2]
Minimum Effective Dose (Antagonism of 8-OH-DPAT)	0.003 mg/kg s.c.	Rat	[2]
Anxiolytic-like effects (mouse light/dark box)	Effective	Mouse	[1]
Attenuation of scopolamine-induced amnesia	Effective	Rat	[9]

Signaling Pathways and Mechanism of Action

WAY-100635 primarily acts by blocking 5-HT1A receptors, which are G-protein-coupled receptors (GPCRs). These receptors are located both postsynaptically in regions like the hippocampus and cortex, and presynaptically as somatodendritic autoreceptors on serotonin neurons in the dorsal raphe nucleus.[1][10]

By antagonizing the presynaptic 5-HT1A autoreceptors, which normally provide inhibitory feedback, WAY-100635 disinhibits the serotonin neuron. This leads to an increase in neuronal firing and subsequent serotonin (5-HT) release in terminal fields.[10][11] The elevated synaptic 5-HT can then act on other postsynaptic receptors, such as 5-HT2A, to mediate behavioral effects like the head-twitch response in mice.[11]





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Caption: Mechanism of WAY-100635 at the serotonergic synapse.

Studies in cell systems have also shown that prolonged exposure to WAY-100635 can paradoxically induce internalization of 5-HT1A receptors, a process that was found to be insensitive to pertussis toxin.[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols found in the literature for WAY-100635.

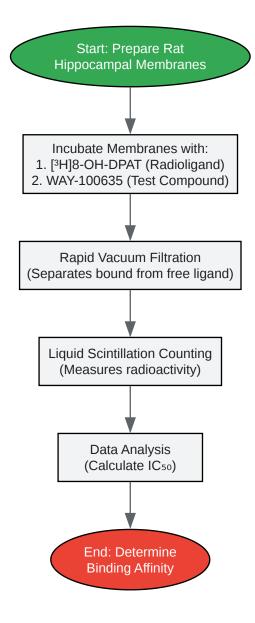
In Vitro Receptor Binding Assay ([3H]8-OH-DPAT Displacement)

This protocol is used to determine the binding affinity (IC₅₀) of WAY-100635 for the 5-HT1A receptor.

- Tissue Preparation: Rat hippocampal membranes are prepared by homogenizing the tissue in a suitable buffer (e.g., Tris-HCl) and centrifuging to isolate the membrane fraction.
- Assay Components: The assay mixture includes the prepared membranes, a fixed concentration of the radioligand [³H]8-OH-DPAT, and varying concentrations of the competing ligand (WAY-100635).



- Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of WAY-100635 that inhibits 50% of the specific binding of [3H]8-OH-DPAT (the IC50 value) is calculated using non-linear regression analysis.[1][2]





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Caption: General workflow for an in vitro radioligand binding assay.

In Vivo Electrophysiology (Dorsal Raphe Neurons)

This protocol assesses the antagonist properties of WAY-100635 on live, anesthetized animals.

- Animal Preparation: A rat is anesthetized, and a recording microelectrode is stereotaxically lowered into the dorsal raphe nucleus to record the extracellular single-unit activity of identified serotonergic neurons.
- Baseline Recording: The spontaneous firing rate of a neuron is recorded to establish a baseline.
- Agonist Administration: A 5-HT1A agonist, such as 8-OH-DPAT, is administered (e.g., intravenously). This typically causes a profound inhibition of the neuron's firing rate.
- Antagonist Administration: WAY-100635 is administered (e.g., subcutaneously or intravenously) prior to the agonist.
- Measurement: The ability of WAY-100635 to dose-dependently block or reverse the inhibitory effect of 8-OH-DPAT on neuronal firing is quantified. A "silent" antagonist like WAY-100635 will not affect the baseline firing rate when administered alone at typical doses.[1][2]

Behavioral Models (8-OH-DPAT-Induced Syndromes)

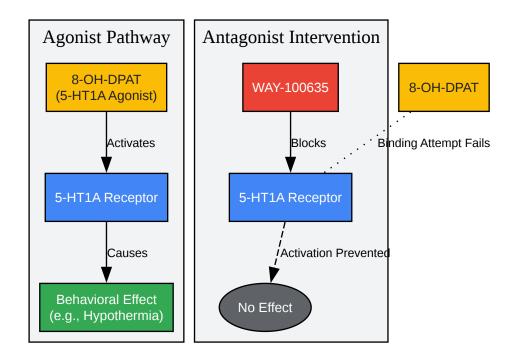
This protocol evaluates the functional antagonism of WAY-100635 in awake, behaving animals.

- Animal Groups: Animals (rats or mice) are divided into groups receiving vehicle, WAY-100635, 8-OH-DPAT, or a combination of WAY-100635 and 8-OH-DPAT.
- Drug Administration: WAY-100635 or vehicle is administered (e.g., s.c.) at a set time before the administration of 8-OH-DPAT.
- Observation: Following 8-OH-DPAT injection, animals are observed for specific behaviors or physiological changes, such as the "5-HT behavioral syndrome" (including forepaw treading,



flat body posture), hypothermia (rectal temperature measurement), or hyperphagia (food intake).[1][2]

- Scoring: The intensity or presence of these signs is scored by trained observers.
- Data Analysis: The dose of WAY-100635 required to reduce the agonist-induced effect by 50% (ID₅₀) is determined.[2]



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Caption: Logical flow of WAY-100635 blocking an agonist's effect.

Summary and Conclusion

WAY-100635 (CAS 119347-91-0) is a cornerstone pharmacological tool for studying the 5-HT1A receptor system. Its profile as a potent, selective, and silent antagonist has been thoroughly characterized through a variety of in vitro and in vivo experiments. The quantitative data consistently demonstrate its high affinity for the 5-HT1A receptor and its efficacy in blocking agonist-induced effects. Its utility extends from fundamental neuroscience research, exploring serotonergic modulation of behavior and physiology, to clinical applications as a PET imaging agent for brain disorders. The detailed experimental protocols and established



signaling pathways described in the literature provide a solid foundation for future investigations involving this compound.

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